2-Adamantyl-chlormethyl-keton
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Overview
Description
2-Adamantyl-chlormethyl-keton is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. This compound is characterized by the presence of a chlormethyl group attached to the adamantyl moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Adamantyl-chlormethyl-keton typically involves the chloromethylation of adamantanone. One common method includes the reaction of adamantanone with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired ketone.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield of the process. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Adamantyl-chlormethyl-keton undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlormethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of 2-adamantyl-carboxylic acid.
Reduction: Formation of 2-adamantyl-methanol.
Substitution: Formation of 2-adamantyl-methylamine or 2-adamantyl-methylthiol.
Scientific Research Applications
2-Adamantyl-chlormethyl-keton has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential antiviral and antibacterial properties, particularly in the development of new therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Adamantyl-chlormethyl-keton involves its interaction with biological targets through its reactive chlormethyl group. This group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. The adamantyl moiety enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its efficacy.
Comparison with Similar Compounds
1-Adamantyl-methyl-ketone: Similar structure but lacks the chlormethyl group.
2-Adamantyl-methylamine: Contains an amine group instead of a ketone.
2-Adamantyl-carboxylic acid: Oxidized form of the ketone.
Uniqueness: 2-Adamantyl-chlormethyl-keton is unique due to its combination of the adamantyl moiety and the reactive chlormethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound in various fields of research and industrial applications.
Properties
IUPAC Name |
1-(2-adamantyl)-2-chloroethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO/c13-6-11(14)12-9-2-7-1-8(4-9)5-10(12)3-7/h7-10,12H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXSRMLAJVUFRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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